molecular formula C8H12N2O2 B2540837 Methyl 2-isopropyl-1H-imidazole-4-carboxylate CAS No. 1249269-64-4

Methyl 2-isopropyl-1H-imidazole-4-carboxylate

Cat. No.: B2540837
CAS No.: 1249269-64-4
M. Wt: 168.196
InChI Key: RTORDFSBXDPJNX-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

Methyl 2-isopropyl-1H-imidazole-4-carboxylate, also known as methyl 2-(propan-2-yl)-1H-imidazole-4-carboxylate, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound could potentially have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .

Action Environment

It is known that the proton conduction of some imidazole-based compounds can be temperature- and humidity-dependent , suggesting that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isopropyl-1H-imidazole-4-carboxylate can be achieved through a multi-step process. One common method involves the reaction of 2-isopropyl-1H-imidazole with chloroformate to form 2-isopropyl-1H-imidazole-4-carboxylic acid. This intermediate is then esterified with methanol under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different imidazole-based products.

    Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various imidazole-based alcohols or amines.

Scientific Research Applications

Methyl 2-isopropyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-imidazole-1-carboxylate
  • Methyl 2-isopropyl-1H-imidazole-5-carboxylate
  • Imidazole-4-carboxylic acid derivatives

Uniqueness

Methyl 2-isopropyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 2-propan-2-yl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)7-9-4-6(10-7)8(11)12-3/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTORDFSBXDPJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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